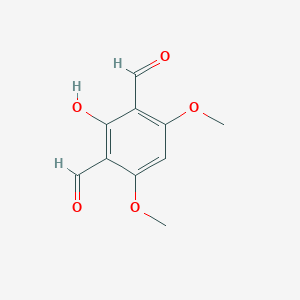

2,6-Diformyl-3,5-dimethoxyphenol

Description

Significance within Polyfunctionalized Phenolic Compounds

Phenolic compounds represent a broad and diverse class of chemical substances characterized by the presence of at least one hydroxyl group attached to an aromatic ring. nih.govyoutube.com They are ubiquitous in nature, particularly in plants, where they serve various biological functions. nih.govnih.gov The category of polyfunctionalized phenolic compounds includes molecules that possess multiple functional groups in addition to the defining hydroxyl group. This multi-functionality greatly expands their chemical utility beyond that of simple phenols.

2,6-Diformyl-3,5-dimethoxyphenol is a significant member of this class due to its unique combination of reactive sites. The compound contains:

A phenolic hydroxyl group , which can participate in reactions such as etherification, esterification, and deprotonation.

Two formyl (aldehyde) groups , which are highly reactive towards nucleophiles, enabling condensation reactions, Schiff base formation, and oxidation to carboxylic acids.

Two methoxy (B1213986) groups , which act as electron-donating groups, influencing the reactivity and electronic properties of the aromatic ring.

The presence of three distinct types of functional groups on a single, compact aromatic scaffold makes this compound a noteworthy example of a polyfunctionalized phenol (B47542). Its synthesis is often achieved through formylation reactions of the precursor 3,5-dimethoxyphenol (B141022), such as the Vilsmeier-Haack or Duff reaction, which can yield a mixture of formylated products including the 2,6-diformyl derivative. researchgate.net

Overview of Strategic Importance in Advanced Organic Synthesis and Materials Design

The strategic positioning of multiple reactive functional groups makes this compound a valuable intermediate in advanced organic synthesis and a precursor for novel materials.

In advanced organic synthesis , this compound serves as a versatile building block. The two aldehyde functionalities allow it to act as a bifunctional component, enabling the synthesis of symmetrical, larger molecules. For instance, it can undergo condensation reactions with various amines or other nucleophiles to form complex macrocyclic structures, Schiff bases, and chelating agents. It is a key intermediate in the preparation of other valuable chemical linkers and resins used in solid-phase synthesis. Furthermore, its aldehyde groups are precursors for creating bis-chalcones, a class of compounds investigated for their diverse chemical properties and applications. researchgate.net

In the field of materials design , the derivatives of this compound hold significant potential. The ability to form stable complexes with metal ions through its phenolic and aldehyde groups makes it a candidate for designing sensors or sequestering agents. The phenolic structure itself is a well-known antioxidant motif. mdpi.com By polymerizing or incorporating this scaffold into larger molecular frameworks, materials with tailored properties can be developed. Research into related polyfunctional phenolic compounds has shown their utility in creating polymers with enhanced antioxidant activity and stability, suggesting a promising avenue for materials derived from this specific diformyl phenol. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBLGUFRZSQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378418 | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125666-65-1 | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 2,6 Diformyl 3,5 Dimethoxyphenol

Retrosynthetic Analysis and Key Precursor Scaffolds

A retrosynthetic approach to 2,6-diformyl-3,5-dimethoxyphenol reveals that the primary challenge lies in the regioselective introduction of two formyl groups onto a 3,5-dimethoxyphenol (B141022) backbone. Therefore, the synthesis logically divides into two key stages: the preparation of the 3,5-dimethoxyphenol precursor and the subsequent diformylation.

Synthesis of Dimethoxyphenol Precursors

One common strategy for synthesizing dimethoxyphenols involves the etherification of simpler phenolic compounds. For instance, pyrogallol (B1678534) can be selectively methylated to yield 2,6-dimethoxyphenol (B48157). A patented method describes the etherification of pyrogallol with dimethyl carbonate in a microreactor, using tetrabutylammonium (B224687) bromide as a catalyst, achieving high yields and purity. google.com Another approach starts from 2,6-dibromophenol (B46663), which can be converted to 2,6-dimethoxyphenol via treatment with sodium methoxide (B1231860) in the presence of a cuprous iodide catalyst. prepchem.comgoogle.com

The synthesis of 2,6-dibromophenol itself can be achieved by the bromination of phenol (B47542). chemicalbook.comnih.gov For example, reacting phenol with N-bromosuccinimide in the presence of diisopropylamine (B44863) yields 2,6-dibromophenol. chemicalbook.com

Lignin (B12514952), a major component of biomass, represents a renewable source of aromatic compounds, including dimethoxyphenols. nih.gov Various depolymerization techniques, such as hydrothermal conversion, can break down the complex lignin structure into smaller phenolic units. researchgate.netacs.org Alkaline hydrothermal conversion of lignin has been shown to produce 2,6-dimethoxyphenol among other phenolic compounds. researchgate.net Catalytic hydrotreatment of lignin is another promising method for obtaining valuable alkylphenols. rsc.org While lignin depolymerization offers a sustainable route, the product mixtures are often complex, necessitating efficient separation and purification processes to isolate the desired dimethoxyphenol precursors. acs.org

Regioselective Functionalization Strategies for Aromatic Diformylation

The introduction of two formyl groups at specific positions on the aromatic ring is a significant synthetic hurdle. The directing effects of the existing hydroxyl and methoxy (B1213986) substituents on the phenol ring play a crucial role in determining the regioselectivity of the formylation reaction. Achieving diformylation at the 2- and 6-positions requires overcoming the inherent electronic and steric influences of the functional groups.

Direct Synthesis and Optimization of this compound

The direct synthesis of this compound from 3,5-dimethoxyphenol has been reported, often as a byproduct of mono-formylation reactions. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, when applied to 3,5-dimethoxyphenol, can lead to a mixture of products including the desired 2,6-diformyl derivative, alongside the 2-formyl and 4-formyl isomers. mdma.ch Optimization of reaction conditions, such as the stoichiometry of reagents and temperature, is crucial to maximize the yield of the diformylated product.

Exploration of Formylation Reactions for Aromatic Scaffolds

Several formylation methods are available for introducing aldehyde groups onto aromatic rings, each with its own advantages and limitations.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.orgambeed.com It employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The reactivity and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the nature of the aromatic substrate. For phenols, the reaction generally proceeds under milder conditions due to the activating effect of the hydroxyl group. chemistrysteps.com However, with substrates like 3,5-dimethoxyphenol, a mixture of mono- and di-formylated products can be obtained. mdma.ch

Another powerful formylation technique involves the use of dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) . mdma.chmdpi.comnih.govresearchgate.net This method has been shown to be highly effective for the ortho-formylation of electron-rich phenols. mdma.chresearchgate.net The regioselectivity is believed to be promoted by the coordination of the titanium tetrachloride to the oxygen atoms of the phenol and methoxy groups, which directs the electrophilic attack of the dichloromethyl methyl ether to the ortho position. mdma.chmdpi.com Studies have shown that this method can provide good yields and high regioselectivity for the mono-formylation of 3,5-dimethoxyphenol to 2-formyl-3,5-dimethoxyphenol. mdma.ch While this method is primarily used for mono-formylation, further investigation into its potential for diformylation could be a promising area of research.

The Duff reaction is another classical method for the formylation of phenols, utilizing hexamethylenetetramine in an acidic medium. wikipedia.orgacs.org This reaction can sometimes lead to double formylation, making it a potential, though perhaps less controlled, route to diformylphenols. wikipedia.org

| Formylation Method | Reagents | Key Features |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Widely used for electron-rich aromatics; can lead to mixtures of products. wikipedia.orgchemistrysteps.com |

| Dichloromethyl Methyl Ether/TiCl₄ | Cl₂CHOMe, TiCl₄ | Highly regioselective for ortho-formylation of phenols. mdma.chmdpi.comresearchgate.net |

| Duff Reaction | Hexamethylenetetramine, Acid | Classical method for phenols; can result in diformylation. wikipedia.orgacs.org |

Mechanistic Investigations of Formylation Regioselectivity and Reaction Pathways

The introduction of formyl groups onto the aromatic ring of 3,5-dimethoxyphenol is an example of electrophilic aromatic substitution. The regioselectivity of this reaction—that is, the position at which the formyl groups are attached—is governed by the electronic properties of the starting material and the nature of the formylating agent.

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 3,5-dimethoxyphenol are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a stronger activating group than the methoxy group. In 3,5-dimethoxyphenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4.

Vilsmeier-Haack formylation of 3,5-dimethoxyphenol typically yields a mixture of products: the desired this compound, along with the 4-formyl-3,5-dimethoxyphenol and 2-formyl-3,5-dimethoxyphenol isomers. The formation of this mixture highlights the challenge in controlling the regioselectivity of the reaction. The relative yields of these products can be influenced by the reaction conditions, such as the choice of formylating agent and solvent.

The generally accepted mechanism for formylation reactions like the Vilsmeier-Haack reaction involves the in-situ formation of a reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). This electrophile then attacks the electron-rich aromatic ring of the phenol.

The preference for ortho-formylation in phenols can be enhanced under specific conditions. For instance, the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde has been shown to favor ortho-formylation exclusively. orgsyn.orgorgsyn.org This method's high regioselectivity is attributed to the formation of a magnesium chelate between the phenolic hydroxyl group and the formylating agent, which directs the electrophile to the adjacent ortho position. Electron-releasing substituents on the phenol generally enhance the reaction rate, while electron-withdrawing groups have the opposite effect. orgsyn.org

Computational studies using concepts like the Frontier-Electron Reactivity and Molecular Orbital Projection (FERMO) can help rationalize the observed regioselectivity in the protonation and subsequent electrophilic substitution of phenols. researchgate.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic attack.

The reaction pathway to this compound involves a sequential two-step formylation. The first formylation can occur at either the C2, C4, or C6 position. The introduction of the first electron-withdrawing formyl group deactivates the ring towards further electrophilic substitution. However, the continued presence of the strongly activating hydroxyl and two methoxy groups allows for a second formylation to occur, leading to the diformylated product. The conditions must be sufficiently forcing for this second formylation to proceed efficiently.

The table below summarizes the typical products obtained from the formylation of 3,5-dimethoxyphenol.

| Product Name | Molecular Formula | Position of Formyl Group(s) |

| 4-Formyl-3,5-dimethoxyphenol | C₉H₁₀O₄ | para |

| 2-Formyl-3,5-dimethoxyphenol | C₉H₁₀O₄ | ortho |

| This compound | C₁₀H₁₀O₅ | ortho, ortho |

Reactivity and Chemical Transformations of 2,6 Diformyl 3,5 Dimethoxyphenol

Reactions Involving Aldehyde Functionalities

The two aldehyde groups of 2,6-diformyl-3,5-dimethoxyphenol are primary sites for a variety of chemical transformations, most notably condensation reactions to form imines and Schiff bases, as well as controlled oxidation and reduction reactions.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde moieties readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. These reactions are fundamental in the synthesis of macrocyclic ligands and coordination complexes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine.

For instance, the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (B160950) results in the formation of a complex Schiff base. nih.govresearchgate.net This type of reaction can be extended to various amines, leading to a diverse range of Schiff base ligands. These ligands, in turn, can coordinate with a variety of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), and Hg(II), to form stable metal complexes. nih.govnih.gov The resulting complexes often exhibit interesting spectroscopic and magnetic properties. nih.gov The coordination of the deprotonated ligand typically occurs through the two azomethine nitrogen atoms and the phenolic oxygen atom, creating a tridentate coordination mode. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type | Metal Ions for Complexation | Ref |

| 2,6-Diformyl-4-methylphenol | 5-Aminouracil | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), Hg(II) | nih.gov |

| 2,6-Diformyl-4-methylphenol | 5,6-Diamino-1,3-dimethyluracil | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI), Pd(II) | nih.gov |

Controlled Reductions and Oxidations of Aldehyde Groups

The aldehyde functionalities can be selectively reduced to primary alcohols or oxidized to carboxylic acids, providing further avenues for molecular derivatization. Controlled reduction can be achieved using various reducing agents. For example, the reduction of similar dialdehydes has been accomplished, suggesting that selective reduction of one or both aldehyde groups in this compound is feasible.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the molecule, allowing for etherification and esterification reactions, as well as influencing the reactivity of the adjacent methoxy (B1213986) groups.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ether or an ester through reaction with appropriate alkylating or acylating agents, respectively. These reactions are often used to protect the hydroxyl group during subsequent transformations or to introduce new functional groups into the molecule. The synthesis of various substituted phenols often involves acylation as a key step. nih.gov

Selective Cleavage Reactions of Methoxy Ethers

The methoxy groups on the aromatic ring can undergo selective cleavage under specific reaction conditions. For example, a Friedel-Crafts reaction of the related compound 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride and an acyl chloride at elevated temperatures leads to the selective cleavage of one of the methoxy groups. nih.gov This demethylation is proposed to occur through a "double complex" formation with aluminum chloride, which renders the methoxy group's carbon highly electron-deficient and susceptible to nucleophilic attack. nih.gov This selective cleavage provides access to catechol derivatives. nih.gov

Modifications at the Aromatic Ring System

While the aldehyde and hydroxyl groups are the most reactive sites, modifications to the aromatic ring itself are also possible, although they often require more forcing conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially occur at the positions ortho and para to the activating hydroxyl and methoxy groups. However, the presence of the deactivating aldehyde groups would influence the regioselectivity of such reactions.

Enzymatic modifications of related dimethoxyphenols have also been explored. For instance, laccase-mediated oxidation of 2,6-dimethoxyphenol can lead to the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.net This demonstrates the potential for biocatalytic approaches to modify the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions on the this compound ring are complex due to the presence of both activating and deactivating groups. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. ucalgary.cabyjus.com Conversely, the two formyl (-CHO) groups are strong deactivating, meta-directing groups because they withdraw electron density from the ring.

The sole available position for substitution on the benzene (B151609) ring is at C4 (para to the hydroxyl group and meta to the two formyl groups). The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -CHO | C2, C6 | Strongly Deactivating | Meta |

| -OCH3 | C3, C5 | Strongly Activating | Ortho, Para |

Given this substitution pattern, electrophilic attack is directed to the C4 position, which is activated by the hydroxyl and methoxy groups and is the only unsubstituted carbon. However, the strong deactivating effect of the two formyl groups means that harsh reaction conditions may be required for many electrophilic substitutions.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and sulfonation. mlsu.ac.in The Vilsmeier-Haack and Duff reactions are methods for formylation, which is how this compound itself can be synthesized from 3,5-dimethoxyphenol (B141022), although it is often a byproduct in the synthesis of the 4-formyl isomer. jk-sci.comorganic-chemistry.org The Duff reaction, using hexamine in an acidic medium, is a common method for the ortho-formylation of phenols. wikipedia.orgsemanticscholar.org

Nucleophilic Aromatic Substitution Pathways

Generally, aromatic rings are electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the two formyl groups serve as powerful electron-withdrawing substituents, potentially activating the ring towards nucleophilic attack.

The likely sites for nucleophilic attack would be the carbons bearing the formyl groups (C2 and C6) and the carbon para to the formyl groups (C4), which is already substituted with a hydroxyl group. However, the hydroxyl group is a poor leaving group. It is more probable that a nucleophile could attack one of the methoxy groups' carbon atoms, leading to demethylation, a reaction observed in related phenols under certain conditions. mdpi.com

A recent study on 4-formyl phenols with electron-donating groups in the ortho positions has shown that under basic conditions with active alkyl halides, substitution of the formyl group can occur. kirj.eeresearchgate.net This suggests a potential, albeit less common, nucleophilic substitution pathway for this compound.

Multi-Component Reactions and Cascade Transformations

The presence of two aldehyde functionalities makes this compound an excellent substrate for multi-component reactions and cascade transformations, allowing for the rapid construction of complex molecular architectures. nih.govrsc.org

A prime example of a cascade transformation involving this compound is a series of condensation reactions. The two formyl groups can react sequentially with nucleophiles. For instance, a double Claisen-Schmidt condensation can be performed. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen. wikipedia.org In this case, this compound can react with two equivalents of a ketone containing an alpha-hydrogen in the presence of a base to form a bis-chalcone derivative. nih.govnih.gov This type of reaction is a cascade process as the second condensation follows the first.

The general scheme for a double Claisen-Schmidt condensation is as follows:

| Reactant 1 | Reactant 2 (2 eq.) | Product | Reaction Type |

| This compound | Ketone (e.g., Acetone) | Bis-chalcone | Claisen-Schmidt Condensation |

Furthermore, the diformyl nature of the molecule allows it to act as a building block in the synthesis of macrocycles and other complex structures through multi-component reactions where three or more reactants combine in a single step. nih.gov For example, condensation with diamines could lead to the formation of macrocyclic imines. While specific examples for this compound are not extensively documented in the literature, the reactivity of other 2,6-diformylphenols supports this potential. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is another example of a multicomponent reaction, though its direct application with this specific diformylphenol is not reported. researchgate.net

Applications in Advanced Chemical Research and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of reactive formyl groups and activating methoxy (B1213986) groups on the phenolic ring of 2,6-diformyl-3,5-dimethoxyphenol renders it a highly versatile building block in the synthesis of intricate organic molecules.

Precursor for Diverse Organic Architectures, including Biologically Relevant Scaffolds

The reactivity of the aldehyde functionalities allows for their conversion into a multitude of other functional groups, paving the way for the construction of diverse molecular frameworks. This adaptability is particularly significant in the synthesis of sp³-rich scaffolds, which are of great interest in medicinal chemistry due to their resemblance to natural products. nih.gov While not directly a natural product itself, the scaffolds derived from this compound can possess features similar to those found in nature, making them relevant for biological screening and drug discovery efforts. nih.gov The exploration of such novel chemical spaces is a critical aspect of identifying new biologically active molecules. nih.govresearchgate.net

The synthesis of various heterocyclic and polyfunctional compounds can be achieved through condensation reactions with a variety of nucleophiles. For instance, reactions with amines, hydrazines, and other dinucleophiles can lead to the formation of Schiff bases, hydrazones, and other complex cyclic structures. These structures can serve as foundational skeletons for more elaborate and biologically significant molecules.

Design and Construction of Novel Aromatic Systems

The dialdehyde (B1249045) nature of this compound facilitates its use in the construction of larger, novel aromatic systems. Through various cyclization and condensation reactions, it can be incorporated into macrocycles, and other extended π-systems. These types of molecules are of fundamental interest for their electronic and photophysical properties, with potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The Duff reaction, a classic method for formylating phenols, can be used to synthesize 2,6-diformyl-phenol derivatives, which can then undergo further condensation to create larger systems. researchgate.net

Contributions to Coordination Chemistry and Ligand Design

The presence of multiple coordination sites—the two formyl groups and the phenolic oxygen—makes this compound an excellent starting material for the design of sophisticated ligands for metal complexes.

Design and Synthesis of Polydentate Ligands

The formyl groups of this compound are readily reacted with a wide array of primary amines to generate Schiff base ligands. This approach allows for the systematic variation of the steric and electronic properties of the resulting ligand by simply changing the amine component. This modularity is highly advantageous in the field of coordination chemistry, as it enables the fine-tuning of the ligand environment around a metal center. The synthesis of binuclear complexes with ligands derived from the condensation of 2,6-diformyl-p-cresol with thiosemicarbazide (B42300) highlights the utility of diformyl phenols in creating polydentate ligands capable of binding multiple metal ions. researchgate.net This principle is broadly applicable to other diformyl phenols, including the dimethoxy derivative. The resulting polydentate ligands can exhibit various coordination modes, leading to diverse metal complex geometries. researchgate.net

Applications as a Catalyst Precursor or Component

Metal complexes featuring ligands derived from this compound have shown potential as catalysts or catalyst precursors in a range of chemical transformations. researchgate.net The ability to systematically modify the ligand framework allows for the optimization of catalytic activity and selectivity. The metal center, held in a specific coordination environment by the ligand, can act as the active site for catalysis. These catalysts can be employed in various organic reactions, contributing to the development of more efficient and selective synthetic methodologies.

Supramolecular Chemistry and Self-Assembly Processes

The unique molecular structure of this compound, characterized by the presence of two reactive aldehyde groups and a central phenolic moiety, makes it a valuable building block in the field of supramolecular chemistry. Its ability to participate in self-assembly processes has led to the creation of intricate and functional supramolecular systems.

Formation of Macrocyclic and Cage Compounds

The strategic placement of the diformyl groups in this compound allows for its use as a precursor in the synthesis of macrocyclic and cage-like molecules. Through condensation reactions with appropriate diamine or polyamine linkers, the aldehyde functionalities can form imine bonds, leading to the cyclization and formation of large, well-defined ring and cage structures. The methoxy groups on the phenol (B47542) ring can influence the solubility and electronic properties of the resulting macrocycles.

Detailed research findings on specific macrocyclic and cage compounds derived from this compound are limited in publicly available literature. The reactivity of the diformyl functionality, however, is well-established for the synthesis of such architectures with analogous phenolic precursors.

Investigations into Molecular Recognition and Host-Guest Interactions

The cavities within the macrocyclic and cage compounds synthesized from this compound are of significant interest for their potential in molecular recognition and host-guest chemistry. The size, shape, and electronic nature of these cavities can be tailored by the choice of the linker molecule, enabling the selective binding of specific guest molecules. The phenolic hydroxyl group can also play a crucial role in these interactions through hydrogen bonding.

Specific studies detailing the host-guest chemistry of macrocycles derived from this compound are not widely reported. However, the principles of molecular recognition in similar systems suggest that these structures would be capable of encapsulating small organic molecules or ions, with potential applications in sensing and separation technologies.

Contributions to Functional Materials Development

The versatility of this compound extends to the development of advanced functional materials. Its ability to act as a monomer or cross-linking agent has been explored in the creation of novel polymeric architectures and organic frameworks.

Precursor for Polymeric Architectures and Nanocomposites

The difunctional nature of this compound allows for its incorporation into polymer chains. Through reactions such as Schiff base formation with diamines, it can be used to synthesize linear polymers or cross-linked networks. These polymers can exhibit interesting thermal and mechanical properties, and the phenolic core can be further modified to introduce additional functionalities. Furthermore, this compound can be utilized in the preparation of nanocomposites, where it can act as a surface modifier for nanoparticles or as a precursor for the in-situ formation of organic-inorganic hybrid materials.

While the potential for this compound as a polymer precursor is clear from its chemical structure, specific examples and detailed characterization of resulting polymers and nanocomposites are not extensively documented in the available scientific literature.

Design of Functionalized Organic Frameworks

Functionalized organic frameworks, including Covalent Organic Frameworks (COFs), are a class of porous crystalline materials with a wide range of potential applications. The rigid and geometrically defined structure of this compound makes it an attractive candidate for the construction of such frameworks. The aldehyde groups can undergo condensation reactions with multitopic linkers to form robust, porous networks. The presence of methoxy and hydroxyl groups within the framework's pores can impart specific functionalities, such as selective gas adsorption or catalysis.

The design and synthesis of functionalized organic frameworks using this compound as a building block represents a promising area of research. However, published reports on the successful synthesis and application of such frameworks are currently limited.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

While specific experimental NMR data for 2,6-Diformyl-3,5-dimethoxyphenol is not readily found in published literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and by comparison with the related compound, 2,6-dimethoxyphenol (B48157). chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

Aromatic Proton: A singlet would be anticipated for the single aromatic proton, with its chemical shift influenced by the electron-withdrawing formyl groups and electron-donating methoxy (B1213986) and hydroxyl groups.

Formyl Protons: Two distinct singlets are expected for the protons of the two formyl groups. Their chemical shifts would be in the characteristic downfield region for aldehydes.

Methoxy Protons: A singlet corresponding to the six equivalent protons of the two methoxy groups would be observed.

Hydroxyl Proton: A broad singlet is expected for the phenolic hydroxyl proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the following signals are predicted:

Carbonyl Carbons: Two distinct signals in the downfield region, characteristic of the carbonyl carbons of the aldehyde groups.

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring. The chemical shifts will be influenced by the attached functional groups. The carbons bearing the formyl, hydroxyl, and methoxy groups will have distinct chemical shifts from the unsubstituted aromatic carbon.

Methoxy Carbons: A signal corresponding to the two equivalent carbons of the methoxy groups.

A comparative analysis with the known NMR data of 2,6-dimethoxyphenol can provide a foundational understanding of the chemical shifts for the dimethoxyphenol core. chemicalbook.comchemicalbook.com For instance, a research paper on 4-methoxy-2,6-diformyl phenol (B47542), a structurally similar compound, can also offer valuable comparative insights into the expected proton NMR spectrum. researchgate.net

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Singlet | 1H |

| Formyl-H | 9.5 - 10.5 | Singlet | 2H |

| Methoxy-H | 3.8 - 4.2 | Singlet | 6H |

| Hydroxyl-H | 5.0 - 8.0 | Broad Singlet | 1H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-O) | 150 - 165 |

| Aromatic (C-C) | 110 - 140 |

| Methoxy (O-CH₃) | 55 - 65 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

For this compound (C₁₀H₁₀O₅), the exact molecular weight is 210.2 g/mol . scbt.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

While detailed experimental mass spectra are not widely published, predicted collision cross-section (CCS) data is available. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06011 | 138.6 |

| [M+Na]⁺ | 233.04205 | 149.1 |

| [M-H]⁻ | 209.04555 | 142.1 |

| [M+NH₄]⁺ | 228.08665 | 157.5 |

| [M+K]⁺ | 249.01599 | 147.7 |

| [M+H-H₂O]⁺ | 193.05009 | 133.2 |

| [M+HCOO]⁻ | 255.05103 | 162.8 |

Data sourced from PubChem. uni.lu

The fragmentation pattern in mass spectrometry would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for this compound could include:

Loss of a formyl group (-CHO, 29 Da).

Loss of a methyl group (-CH₃, 15 Da) from a methoxy group.

Loss of formaldehyde (B43269) (-CH₂O, 30 Da) from a methoxy group.

Loss of carbon monoxide (-CO, 28 Da).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H Stretching (aromatic): A sharp band or bands typically appearing just above 3000 cm⁻¹.

C-H Stretching (aldehyde): Two weak bands are expected in the region of 2850-2750 cm⁻¹.

C=O Stretching (aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring would lower the frequency compared to a non-conjugated aldehyde.

C=C Stretching (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 2,6-dimethoxyphenol shows characteristic absorptions for the hydroxyl and methoxy functional groups. nist.govchemicalbook.com

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong Raman signals. The C=O stretching of the aldehyde groups would also be Raman active. Due to the lack of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the Raman spectrum and aid in the assignment of vibrational modes. nih.govresearchgate.net

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Aldehyde C=O | C=O Stretch | 1680-1700 (strong) | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 (variable) | Strong |

| Methoxy C-O | C-O Stretch | 1000-1300 (strong) | Medium |

Note: These are predicted values and intensities.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups of the aldehydes. The presence of the hydroxyl and methoxy groups as auxochromes will influence the position and intensity of these absorption bands.

In the absence of experimental data, Time-Dependent Density Functional Theory (TD-DFT) calculations can be a powerful tool to predict the electronic absorption spectrum, including the λmax values and the nature of the electronic transitions involved. mdpi.comcnr.it Studies on related phenolic compounds demonstrate the utility of TD-DFT in accurately predicting UV-Vis spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. If suitable crystals could be grown, X-ray diffraction analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the formyl and methoxy substituents.

The conformation of the molecule, including the orientation of the functional groups relative to the aromatic ring.

The nature and geometry of intermolecular hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen atoms, which would dictate the crystal packing.

Insights into the potential crystal packing can be drawn from the crystal structures of related dimethoxyphenol derivatives.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There is currently no publicly available research that employs Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 2,6-Diformyl-3,5-dimethoxyphenol. DFT is a powerful computational method used to predict molecular properties such as orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. weizmann.ac.il For this specific compound, such calculations would be invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding the influence of the formyl and methoxy (B1213986) substituents on the phenolic ring's aromaticity and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

A survey of scientific literature reveals no studies utilizing Molecular Dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules, including bond rotations and the formation of intermolecular hydrogen bonds. researchgate.net For this compound, MD simulations could provide insights into the preferred orientations of the formyl and methoxy groups and how the molecule might interact with itself or with solvent molecules in different environments.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

There is a lack of published research on the quantum chemical modeling of reaction mechanisms and transition states involving this compound. Such studies are crucial for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies. Given the presence of reactive formyl groups and a phenolic hydroxyl group, this compound could potentially participate in a variety of chemical transformations, the mechanisms of which remain unexplored through computational modeling.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound and correlating them with experimental data have been found in the available literature. Theoretical predictions of spectra are vital for interpreting experimental results and confirming the structure of a synthesized compound. While experimental spectroscopic data may exist in certain databases, the corresponding computational analysis to assign spectral features to specific molecular vibrations or electronic transitions is not documented.

Structure-Property Relationship Studies

Dedicated structure-property relationship studies for this compound, which would computationally link its specific structural features to its macroscopic properties, are not available in the scientific literature. Such studies are fundamental in materials science and medicinal chemistry for designing new molecules with desired functionalities. The relationship between the unique arrangement of substituents on the phenol (B47542) ring and potential properties like antioxidant activity or utility as a building block in polymer chemistry remains an open area for investigation.

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2,6-Diformyl-3,5-dimethoxyphenol, this involves moving away from traditional synthetic methods that may rely on harsh reagents and generate significant waste.

Current and Future Approaches:

Biomass as a Feedstock: Research is increasingly focused on utilizing biomass-derived precursors for the synthesis of aromatic aldehydes. numberanalytics.comrsc.org This approach aligns with the principles of a circular economy by transforming renewable resources into valuable chemicals.

Catalytic Innovations: The development of novel catalysts is paramount. This includes the use of affordable and environmentally benign iron catalysts for the oxidation of alkyl aromatic compounds. google.com Palladium-based catalysts, while effective for cross-coupling reactions, are being re-evaluated for recyclability and cost-effectiveness. numberanalytics.com

Alternative Energy Sources: Process intensification through the use of alternative energy sources like ultrasound (sonochemistry) and light (photocatalysis) can lead to more energy-efficient synthetic routes. aiche.org Photocatalysis, in particular, has shown potential in the oxidation of lignin (B12514952) to produce aromatic aldehydes. rsc.org

Solvent Selection: The use of greener solvents, such as ionic liquids or deep eutectic solvents, presents a more sustainable alternative to traditional organic solvents. numberanalytics.com

A comparative table of traditional versus green synthetic approaches for aromatic aldehydes is presented below.

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Feedstock | Petroleum-based | Biomass-derived, renewable |

| Catalysts | Stoichiometric reagents | Recyclable, non-toxic catalysts (e.g., iron-based) numberanalytics.comgoogle.com |

| Solvents | Volatile organic compounds | Water, ionic liquids, deep eutectic solvents numberanalytics.com |

| Energy Input | High temperature and pressure | Mild conditions, alternative energy (e.g., light, ultrasound) aiche.org |

| Byproducts | Often significant and hazardous | Minimized waste, biodegradable byproducts |

Exploration of Novel Catalytic Applications and Process Intensification

The inherent reactivity of this compound makes it a promising scaffold for the development of novel catalysts. Its derivatives, particularly Schiff bases, can act as ligands for a variety of metal-catalyzed reactions.

Areas for Exploration:

Homogeneous Catalysis: The dialdehyde (B1249045) functionality allows for the synthesis of multimetallic complexes, which are of interest for their cooperative effects in catalysis. dergipark.org.tr These complexes could find applications in oxidation, reduction, and carbon-carbon bond-forming reactions.

Process Intensification: This engineering approach aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For processes involving this compound, this could involve the use of microreactors for enhanced mixing and heat transfer, leading to higher yields and selectivity. researchgate.net The integration of reaction and separation steps, such as in reactive distillation, is another avenue for process intensification. mdpi.com

Integration into Advanced Functional Materials and Devices

The difunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers and functional materials.

Potential Applications:

Schiff Base Polymers: Polycondensation of this compound with various diamines can yield Schiff base polymers. researchgate.net These polymers are known for their thermal stability, and conducting and optical properties. researchgate.net The specific substitutions on the phenolic ring can be tailored to modulate the material's properties. nih.govnih.gov

Porous Organic Frameworks (POFs): The rigid and symmetric structure of this compound can be exploited to create highly ordered and porous materials. These frameworks have potential applications in gas storage, separation, and catalysis.

Fluorescent Sensors: The phenolic and aldehyde groups can be modified to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific analytes.

Below is a table outlining potential functional materials derived from this compound and their prospective applications.

| Material Type | Key Feature | Potential Application |

| Schiff Base Polymers | Thermal stability, conductivity researchgate.net | Organic electronics, high-performance plastics |

| Porous Organic Frameworks | High surface area, tunable porosity | Gas storage and separation, heterogeneous catalysis |

| Fluorescent Chemosensors | Analyte-specific fluorescence response | Environmental monitoring, medical diagnostics |

Interdisciplinary Research with Bio-Inspired Systems (e.g., enzyme-catalyzed reactions)

The intersection of chemistry and biology offers exciting prospects for the use of this compound in bio-inspired systems.

Research Directions:

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes, such as oxidoreductases (e.g., laccase, peroxidase), for the synthesis and modification of this compound could lead to highly selective and environmentally friendly processes. mdpi.com Enzymes can operate under mild conditions and exhibit high substrate specificity. mdpi.com

Biomimetic Catalysis: The structure of this compound can be incorporated into synthetic catalysts that mimic the active sites of metalloenzymes. acs.org This approach aims to combine the efficiency and selectivity of enzymes with the robustness of synthetic catalysts. acs.org For instance, incorporating phenolic groups into a catalyst's structure can help stabilize reaction intermediates through hydrogen bonding, similar to what is observed in some enzymes. acs.org

Biocompatible Materials: Polymers and materials derived from this compound could be designed for biocompatibility, opening up applications in drug delivery and tissue engineering. The inherent antioxidant potential of phenolic compounds could be a beneficial feature in such materials.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and application of this compound, advanced real-time monitoring techniques are crucial.

Key Techniques and Their Utility:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products during a chemical reaction. perkinelmer.com Modern FT-IR spectrometers, for example, have fast scanning capabilities that allow for the monitoring of rapid chemical reactions. perkinelmer.com

FlowNMR Spectroscopy: This technique offers non-invasive, real-time monitoring of reactions under actual process conditions, providing detailed structural and quantitative information. rsc.org It is particularly useful for elucidating reaction kinetics and mechanisms. rsc.org

Hyphenated Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures and the identification of transient intermediates. numberanalytics.com

Data Analysis: The large datasets generated by these advanced techniques necessitate the use of sophisticated data analysis methods like chemometrics and machine learning to extract meaningful information and predict reaction outcomes. numberanalytics.com

The table below summarizes the application of these techniques for reaction monitoring.

| Technique | Information Provided | Application in Context |

| FT-IR/Raman Spectroscopy | Vibrational modes, functional group changes, concentration profiles perkinelmer.com | Monitoring the conversion of starting materials and formation of the diformyl product. |

| FlowNMR Spectroscopy | Detailed structural information, quantification of all species rsc.org | Elucidating reaction mechanisms and obtaining accurate kinetic data for synthesis. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species mdpi.com | Tracking the formation of conjugated systems, such as in polymerization reactions. |

| Mass Spectrometry | Molecular weight of reaction components | Identifying intermediates and final products in complex reaction mixtures. |

Q & A

Q. What are the standard synthetic routes for 2,6-diformyl-3,5-dimethoxyphenol, and how are reaction conditions optimized?

The synthesis typically involves formylation of 3,5-dimethoxyphenol using reagents like hexamethylenetetramine (HMTA) in acidic conditions. For example, analogous methods for dichloro-dimethoxyphenyl derivatives involve chlorination with N-chlorosuccinimide (NCS) in DMF at 90°C, followed by Suzuki-Miyaura coupling using Pd(dppf)Cl₂ as a catalyst . Key optimization parameters include solvent choice (e.g., DMF for electrophilic substitution), temperature control to avoid overhalogenation, and purification via column chromatography (62–92% yields reported). NMR (¹H/¹³C) and mass spectrometry are critical for verifying product identity .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, resolving bond lengths (e.g., 1.282–1.406 Å for C–O bonds) and dihedral angles (e.g., 109.5° for methoxy groups) . Complementary techniques include:

Q. What methodologies are used to determine solubility and stability under experimental conditions?

Solubility is assessed in solvents like DMSO, THF, or aqueous buffers via gravimetric analysis. Stability studies employ HPLC or UV-Vis spectroscopy to monitor degradation under varying pH, temperature, or light exposure. Computational models like COSMO (Conductor-like Screening Model) in Gaussian94 can predict solvation energies and solvent effects, aiding in solvent selection .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., NMR suggesting free rotation vs. SCXRD showing rigid conformation) require iterative validation:

- Temperature-dependent NMR : Assess dynamic behavior (e.g., coalescence of peaks at elevated temperatures).

- DFT calculations : Compare computed vs. experimental bond angles/energies to identify artifacts .

- Cross-validation : Use multiple techniques (e.g., IR for functional groups, XRD for solid-state structure) .

Q. What computational strategies predict the reactivity of this compound in solvated environments?

Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO) calculates Gibbs free energy changes (ΔG) for reactions in solution. For example, solvation energies for analogous phenolic compounds in water show <5% deviation from experimental data . Key parameters include cavity surface tension (0.65 Ų for water) and dielectric constants.

Q. How are structure-activity relationships (SAR) designed for derivatives targeting biological applications?

- Derivatization : Introduce substituents (e.g., boronate esters, indazole carboxamides) via Suzuki coupling or amidation .

- Bioassays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with computational docking (e.g., binding affinity to kinases).

- SAR trends : Methoxy groups enhance lipophilicity, while formyl groups enable Schiff base formation for metal coordination .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.